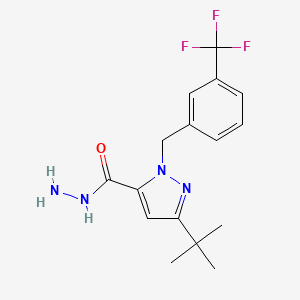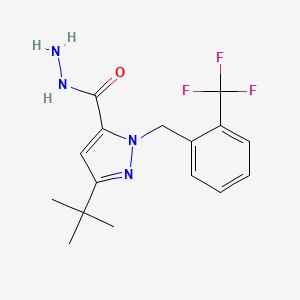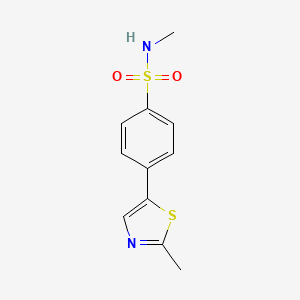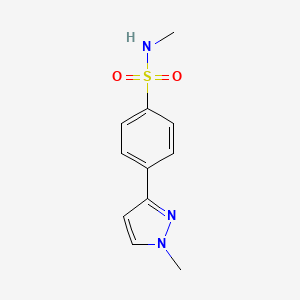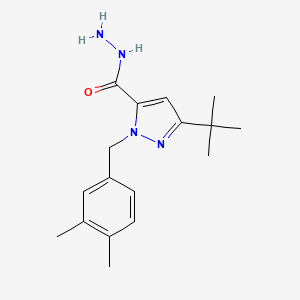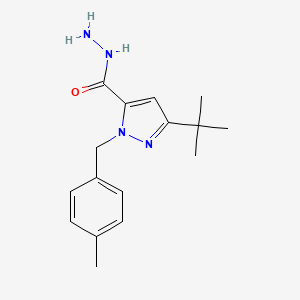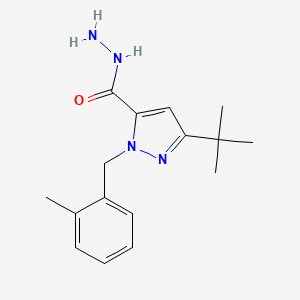
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide (5-t-Butyl-2-MBPOH) is an organic compound belonging to the class of pyrazoles. It is a white solid with a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol. 5-t-Butyl-2-MBPOH is widely used in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
5-t-Butyl-2-MBPOH has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, including 2-methyl-4-pyridones and 2-methyl-4-thiazolones. 5-t-Butyl-2-MBPOH has also been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. In addition, 5-t-Butyl-2-MBPOH has been used in the synthesis of polymeric materials, such as polyurethanes and polyamides.
Mécanisme D'action
The mechanism of action of 5-t-Butyl-2-MBPOH is not fully understood. However, it is believed to act as a catalyst in the formation of heterocyclic compounds by promoting the reaction between two molecules. In addition, 5-t-Butyl-2-MBPOH has been shown to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-MBPOH are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, 5-t-Butyl-2-MBPOH has been shown to increase the production of nitric oxide, which is a signaling molecule involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
5-t-Butyl-2-MBPOH has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. In addition, 5-t-Butyl-2-MBPOH is soluble in most common organic solvents. However, it is not soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for 5-t-Butyl-2-MBPOH. It could be used in the synthesis of new biologically active compounds, such as inhibitors of other enzymes or drugs. In addition, 5-t-Butyl-2-MBPOH could be used in the synthesis of polymeric materials with novel properties. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-t-Butyl-2-MBPOH.
Méthodes De Synthèse
5-t-Butyl-2-MBPOH is synthesized by the reaction of 2-methyl-benzyl alcohol and 2-methyl-benzylhydrazine in the presence of a strong acid, such as hydrochloric acid. This reaction produces a mixture of 5-t-Butyl-2-MBPOH and 2-methyl-benzylhydrazine hydrochloride. The mixture is then filtered and the 5-t-Butyl-2-MBPOH is separated from the other products by crystallization.
Propriétés
IUPAC Name |
5-tert-butyl-2-[(2-methylphenyl)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-7-5-6-8-12(11)10-20-13(15(21)18-17)9-14(19-20)16(2,3)4/h5-9H,10,17H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIHRQQFTZWDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C(C)(C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(2-methyl-benzyl)-2H-pyrazole-3-carboxylic acid hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-Benzyl-1H-pyrazol-4-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288084.png)
